Formaldehyde;2-hydroxybenzenesulfonic acid

Description

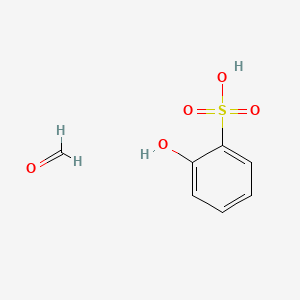

Formaldehyde;2-hydroxybenzenesulfonic acid is a compound formed by the reaction of formaldehyde with 2-hydroxybenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a catalyst in chemical reactions and has significant importance in the production of various chemicals.

Properties

CAS No. |

50973-35-8 |

|---|---|

Molecular Formula |

C7H8O5S |

Molecular Weight |

204.20 g/mol |

IUPAC Name |

formaldehyde;2-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H6O4S.CH2O/c7-5-3-1-2-4-6(5)11(8,9)10;1-2/h1-4,7H,(H,8,9,10);1H2 |

InChI Key |

QJAUKMLCDVOYNX-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C(=C1)O)S(=O)(=O)O |

Related CAS |

61792-58-3 50973-35-8 |

Origin of Product |

United States |

Preparation Methods

The preparation of formaldehyde;2-hydroxybenzenesulfonic acid typically involves a straightforward hydrothermal method. In this process, formaldehyde and 2-hydroxybenzenesulfonic acid are reacted under specific conditions to form the desired compound. The reaction conditions often include controlled temperature and pressure to ensure the proper formation of the compound .

Chemical Reactions Analysis

Formaldehyde;2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including dehydration reactions. It is commonly used as a catalyst in the dehydration of fructose and glucose to produce 5-hydroxymethylfurfural (HMF). The reactions typically involve the use of homogeneous and heterogeneous catalytic systems, including mineral acids, metal chlorides, and ionic liquids .

Scientific Research Applications

Formaldehyde;2-hydroxybenzenesulfonic acid has numerous scientific research applications. It is widely used in the conversion of renewable biomass resources into valuable chemicals and biofuels. The compound plays a crucial role in the synthesis of fine chemicals, biofuels, liquid alkanes, polymer monomers, and solvents. Its catalytic properties make it an essential component in various chemical processes .

Mechanism of Action

The mechanism of action of formaldehyde;2-hydroxybenzenesulfonic acid involves its catalytic properties. The compound acts as a solid acid catalyst, facilitating the dehydration of fructose and glucose to produce 5-hydroxymethylfurfural. The catalytic activity is attributed to the presence of Brønsted acid sites and/or Lewis acid sites in the compound .

Comparison with Similar Compounds

Formaldehyde;2-hydroxybenzenesulfonic acid can be compared with other similar compounds, such as phenol-formaldehyde resins and other sulfonic acid-formaldehyde resins. These compounds share similar catalytic properties and are used in various chemical processes. this compound is unique due to its specific structure and the presence of both formaldehyde and 2-hydroxybenzenesulfonic acid, which contribute to its distinct catalytic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.